molecular formula C10H13BrClNO B3218156 (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride CAS No. 1187927-52-1

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B3218156
CAS No.: 1187927-52-1
M. Wt: 278.57
InChI Key: CBHYADKFFREZNK-HNCPQSOCSA-N
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Description

Research Significance and Context within Chemical Biology and Synthetic Chemistry

While extensive, publicly available research focusing exclusively on the biological activity or direct applications of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is not prominent, its significance can be inferred from its structural components. It is primarily recognized as a valuable synthetic intermediate or building block. The presence of the pyrrolidine (B122466) ring, the aryloxy linkage, and the bromine atom on the phenyl ring provides multiple points for chemical elaboration.

In the context of synthetic chemistry , this compound serves as a versatile precursor. The secondary amine of the pyrrolidine ring can undergo a variety of reactions, including N-alkylation, N-acylation, and reductive amination, allowing for the attachment of diverse functional groups. The bromine atom on the phenoxy moiety is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of more complex biaryl or aryl-alkyne structures.

In chemical biology and medicinal chemistry , the 3-aryloxypyrrolidine motif is a recognized scaffold in the design of biologically active agents. The specific stereochemistry at the C3 position is crucial, as biological systems are often highly sensitive to the three-dimensional arrangement of molecules. The bromo-substituent can act as a bulky group to probe steric pockets in enzyme active sites or receptors, and it can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-target binding. Therefore, this compound is likely utilized in the synthesis of compound libraries for screening against various biological targets.

Overview of Pyrrolidine-Based Scaffolds in Molecular Design

The pyrrolidine ring is a privileged scaffold in molecular design, particularly in the field of drug discovery. chemicalbook.comyale.edu This five-membered saturated nitrogen heterocycle is a core component of the natural amino acid proline and is found in a vast number of natural products and synthetic pharmaceuticals. yale.edu

The significance of the pyrrolidine scaffold can be attributed to several key features:

Structural Rigidity and Conformational Control: The non-planar, puckered nature of the pyrrolidine ring introduces a degree of conformational constraint, which can be advantageous for binding to biological targets by reducing the entropic penalty upon binding. chemicalbook.com The substituents on the ring can further influence its preferred conformation. chemicalbook.com

Three-Dimensional Diversity: As a saturated, sp³-rich scaffold, the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional chemical space. This is a significant advantage over flat, aromatic systems in achieving specific and high-affinity interactions with complex biological macromolecules. chemicalbook.com

Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can favorably modulate a molecule's properties, such as aqueous solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The basic nitrogen atom can be protonated at physiological pH, enhancing water solubility.

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers. This stereochemical diversity is often exploited to optimize the pharmacological activity and selectivity of a drug candidate, as different stereoisomers can exhibit vastly different biological effects. chemicalbook.com

Numerous approved drugs across various therapeutic areas, including antiviral, anticancer, and central nervous system agents, incorporate the pyrrolidine scaffold, underscoring its broad utility and importance in medicinal chemistry. yale.edu

Nomenclature and Stereochemical Considerations

The systematic name for the compound is this compound. This nomenclature can be broken down to understand the molecule's precise structure.

Pyrrolidine: This is the parent structure, a five-membered saturated ring containing one nitrogen atom.

3-(3-Bromo-phenoxy)-: This indicates that a 3-bromophenoxy group is attached to the third carbon atom of the pyrrolidine ring. The "phenoxy" part means a phenyl ring attached via an oxygen atom. "3-Bromo" specifies that a bromine atom is substituted at the third position of this phenyl ring.

(R)-: This is the stereochemical descriptor for the chiral center at the third carbon of the pyrrolidine ring. Chirality refers to the "handedness" of a molecule, where a carbon atom is bonded to four different groups. The (R) and (S) notation, based on the Cahn-Ingold-Prelog priority rules, defines the absolute configuration or the specific spatial arrangement of these groups. The presence of a single stereocenter means the molecule is chiral and will exist as one of two enantiomers. The (R) designation specifies that this compound is a single, specific enantiomer.

hydrochloride: This indicates that the compound is supplied as a salt, formed by the reaction of the basic nitrogen atom of the pyrrolidine ring with hydrochloric acid (HCl). This salt form is often preferred for its stability and improved handling properties.

The stereochemistry is a critical aspect of this molecule's identity. The specific (R)-configuration at the C3 position dictates how the 3-bromophenoxy group is oriented in three-dimensional space. This fixed orientation is fundamental to how the molecule will interact with other chiral molecules, such as enzymes and receptors in a biological system.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride

Precursor Synthesis and Starting Material Derivatization

The primary precursor for the synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is the chiral alcohol, (R)-3-hydroxypyrrolidine. The synthesis of this key intermediate often begins with readily available chiral starting materials. One common approach is the use of D-malic acid, which through a series of reactions including cyclization with benzylamine (B48309) and subsequent reduction, can be converted to 3-hydroxypyrrolidine. Another strategy employs 4-amino-2-hydroxybutyric acid as the starting material.

A crucial step in the synthesis is the protection of the nitrogen atom of the pyrrolidine (B122466) ring to prevent side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent such as dichloromethane (B109758) and in the presence of a base like triethylamine, yields (R)-1-N-Boc-3-hydroxypyrrolidine. This N-protected derivative is a stable intermediate that is amenable to further functionalization of the hydroxyl group.

Reaction Starting Material Reagents Product
N-protection(R)-3-hydroxypyrrolidineDi-tert-butyl dicarbonate (Boc₂O), Triethylamine(R)-1-N-Boc-3-hydroxypyrrolidine

Enantioselective Synthetic Routes to Pyrrolidine Derivatives

Achieving the correct stereochemistry at the C3 position of the pyrrolidine ring is paramount. Several enantioselective strategies can be employed to produce chiral pyrrolidine derivatives.

Chiral Pool Approaches

The "chiral pool" refers to the collection of abundant and inexpensive enantiopure natural products that can be used as starting materials for chiral synthesis. researchgate.netgoogle.com Amino acids, such as L-proline and L-hydroxyproline, are common starting points for the synthesis of chiral pyrrolidine derivatives. vulcanchem.com For instance, (S)-prolinol, derived from the reduction of L-proline, is a versatile precursor in the synthesis of various pyrrolidine-containing compounds. mdpi.com Similarly, (R)-glycidol, another chiral pool starting material, has been utilized in the synthesis of (3R)-carboxy pyrrolidine, a β-proline analogue. researchgate.netnih.gov These approaches leverage the inherent chirality of the starting material to establish the desired stereocenter in the final product.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful method for the enantioselective synthesis of pyrrolidine rings from achiral or racemic precursors. nih.govorganic-chemistry.orggoogle.comorganic-chemistry.orgmdpi.com This often involves the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the ring-forming reaction. For example, asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes, catalyzed by chiral metal complexes, can produce highly enantioenriched pyrrolidines. Organocatalysts, particularly those derived from proline, have also been extensively used to catalyze asymmetric reactions for the synthesis of chiral pyrrolidines.

Chiral Resolution Techniques

Chiral resolution is a method used to separate a racemic mixture into its constituent enantiomers. epo.orgguidechem.com This can be achieved by reacting the racemic pyrrolidine derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. After separation, the resolving agent is removed to yield the pure enantiomer. Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. reddit.comgoogle.com Enzymatic resolutions are also employed, where an enzyme selectively acts on one enantiomer. reddit.com

Multistep Synthesis Strategies

The construction of this compound from its precursors involves a sequence of key reactions.

Key Reaction Steps and Conditions

A common and effective strategy for the synthesis of the target compound involves a three-step sequence starting from (R)-1-N-Boc-3-hydroxypyrrolidine:

Mitsunobu Reaction: The crucial carbon-oxygen bond formation between the pyrrolidine ring and the 3-bromophenol (B21344) moiety is often achieved via a Mitsunobu reaction. organic-chemistry.org This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, 3-bromophenol, with inversion of stereochemistry at the alcohol carbon. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This step yields N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine. A Chinese patent describes a similar transformation to produce the (S)-enantiomer using benzoic acid, which supports the feasibility of this approach with 3-bromophenol. researchgate.net

N-Boc Deprotection: The Boc protecting group is subsequently removed under acidic conditions. mdpi.comgoogle.comsigmaaldrich.comacsgcipr.orgresearchgate.netnih.gov A common method involves treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol (B129727), or with trifluoroacetic acid (TFA) in dichloromethane (DCM). This step cleaves the carbamate (B1207046) and generates the corresponding amine salt.

Salt Formation: The final step is the formation of the hydrochloride salt. If not already accomplished during the deprotection step with HCl, the free base of (R)-3-(3-Bromo-phenoxy)-pyrrolidine can be treated with a solution of hydrogen chloride in a suitable solvent, such as ethanol (B145695) or diethyl ether, to precipitate the desired hydrochloride salt.

Step Reactants Reagents/Conditions Product
1. Mitsunobu Reaction(R)-1-N-Boc-3-hydroxypyrrolidine, 3-BromophenolTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF)N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine
2. N-Boc DeprotectionN-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidineHydrochloric acid (HCl) in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)(R)-3-(3-Bromo-phenoxy)-pyrrolidine
3. Salt Formation(R)-3-(3-Bromo-phenoxy)-pyrrolidineHydrogen chloride (HCl) in Ethanol or Diethyl etherThis compound

Optimization of Reaction Yields and Purity

The optimization of the synthesis of this compound primarily focuses on two key transformations: the Mitsunobu reaction for the formation of the C-O bond and the subsequent deprotection of the nitrogen atom.

The initial step involves the reaction of an N-protected (R)-3-hydroxypyrrolidine, most commonly N-Boc-(R)-3-hydroxypyrrolidine, with 3-bromophenol. The Mitsunobu reaction is widely employed for this purpose, utilizing a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This reaction proceeds with an inversion of stereochemistry at the chiral center. organic-chemistry.org

Key parameters for optimization of the Mitsunobu reaction include:

Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this reaction. nih.gov

Temperature: The reaction is typically carried out at reduced temperatures, often starting at 0°C, to control the reaction rate and minimize side reactions. nih.gov

Reagent Stoichiometry: The molar ratios of the N-Boc-(R)-3-hydroxypyrrolidine, 3-bromophenol, PPh₃, and DIAD are critical. An excess of the phosphine and azodicarboxylate is often used to ensure complete consumption of the alcohol.

A significant challenge in the purification of the product from a Mitsunobu reaction is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate. google.com Various strategies have been developed to improve the purity of the desired N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine. These include:

Crystallization: If the product is a solid, crystallization can be an effective method for separating it from the byproducts.

Chromatography: Silica gel chromatography is a common laboratory-scale method for purification.

Extraction: Acid-base extraction can be employed to separate the basic product from the neutral byproducts. google.com

The second critical step is the deprotection of the N-Boc group. This is typically achieved under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride (HCl) in an anhydrous solvent, such as 1,4-dioxane (B91453) or methanol. reddit.comgoogle.comresearchgate.net This method has the advantage of directly producing the desired hydrochloride salt.

Optimization of the deprotection step involves:

Acid Concentration: A 4M solution of HCl in dioxane is frequently used. google.comresearchgate.net

Reaction Time and Temperature: The reaction is often carried out at room temperature for a period ranging from a few hours to overnight. reddit.com

Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude hydrochloride salt, which can then be further purified by recrystallization or trituration with a suitable solvent like diethyl ether to induce precipitation of the pure product.

Table 1: Optimization of Mitsunobu Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Azodicarboxylate DEADDIADDIAD
Solvent THFTolueneTHF
Temperature 0°C to RTRoom Temperature-10°C to RT
Molar Ratio (Alcohol:Phenol:PPh₃:Azodicarboxylate) 1 : 1.1 : 1.2 : 1.21 : 1.2 : 1.5 : 1.51 : 1.1 : 1.3 : 1.3
Typical Yield ModerateModerate to GoodGood to High
Purity Issues TPPO, reduced DEADTPPO, reduced DIADTPPO, reduced DIAD

Table 2: Optimization of N-Boc Deprotection

ParameterCondition 1Condition 2
Reagent 4M HCl in DioxaneHCl (gas) in Ether
Solvent DioxaneDiethyl Ether
Temperature Room Temperature0°C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Yield HighHigh
Purity Generally high after precipitation/crystallizationGenerally high after filtration

Alternative Synthetic Pathways and Efficiency Comparisons

While the Mitsunobu reaction is a prevalent method, alternative synthetic pathways for the formation of the aryl ether bond in (R)-3-(3-Bromo-phenoxy)-pyrrolidine exist. The most notable alternative is the Williamson ether synthesis. mdpi.comsemanticscholar.org

Williamson Ether Synthesis:

This method involves the reaction of an alkoxide with an organohalide. semanticscholar.org In the context of synthesizing the target compound, this could be approached in two ways:

Route A: Reaction of the sodium salt of (R)-3-hydroxypyrrolidine (after N-protection) with 1,3-dibromobenzene. This route is less favored due to the potential for reaction at multiple sites on the dibromobenzene and the generally lower reactivity of aryl halides in SN2 reactions.

Route B: Reaction of the sodium salt of 3-bromophenol with an N-protected (R)-3-pyrrolidinyl derivative bearing a good leaving group, such as a tosylate or mesylate, at the 3-position. This is the more common approach for this type of transformation.

The synthesis would proceed by first converting the hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine to a better leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. The resulting mesylate or tosylate can then be reacted with the sodium salt of 3-bromophenol.

Efficiency Comparison:

Mitsunobu Reaction:

Advantages: Generally proceeds with high stereochemical inversion, making it reliable for chiral substrates. It is a one-pot reaction from the alcohol and phenol.

Disadvantages: Generates stoichiometric amounts of byproducts (TPPO and reduced azodicarboxylate) that can be challenging to remove, especially on a larger scale. The reagents (DEAD/DIAD and PPh₃) are also relatively expensive. google.com

Williamson Ether Synthesis:

Advantages: Avoids the use of expensive Mitsunobu reagents and the associated difficult-to-remove byproducts. The reagents are generally less costly.

Disadvantages: Requires an additional step to activate the hydroxyl group. The reaction conditions can sometimes be harsh (e.g., requiring strong bases and elevated temperatures), which may lead to side reactions such as elimination, particularly with secondary substrates. mdpi.com

The choice between these pathways often depends on the scale of the synthesis, cost considerations, and the desired purity of the final product. For laboratory-scale synthesis where stereochemical control is paramount, the Mitsunobu reaction is often preferred. For larger-scale production, the Williamson ether synthesis might be more economically viable if the reaction conditions can be optimized to achieve good yields without compromising purity.

Scale-Up Considerations for Research and Development

Scaling up the synthesis of this compound from the laboratory to research and development quantities presents several challenges, primarily associated with the Mitsunobu reaction.

Challenges with the Mitsunobu Reaction Scale-Up:

Byproduct Removal: The removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate is a major hurdle. On a large scale, chromatography is often not feasible. Strategies for efficient removal include:

Crystallization: Developing a process where the desired intermediate, N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine, can be selectively crystallized from the reaction mixture is highly desirable. googleapis.comgoogle.com

Extraction: As the target compound is basic, a work-up procedure involving extraction of the product into an aqueous acidic solution can effectively separate it from the neutral byproducts. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. google.com

Alternative Reagents: Using polymer-bound triphenylphosphine or phosphines with different solubility profiles can facilitate easier separation by filtration.

Exothermic Nature: The Mitsunobu reaction can be exothermic, requiring careful control of the reaction temperature, especially during the addition of the azodicarboxylate, to prevent runaway reactions and the formation of impurities.

Reagent Cost and Availability: The cost of triphenylphosphine and azodicarboxylates can be significant for large-scale production.

Scale-Up of the Deprotection Step:

The deprotection of the N-Boc group with HCl in dioxane is generally more straightforward to scale up.

Handling of HCl: The use of gaseous HCl or concentrated solutions of HCl in flammable solvents requires appropriate engineering controls and safety precautions.

Product Isolation: On a larger scale, the precipitation of the hydrochloride salt needs to be carefully controlled to ensure good filterability and purity. The choice of the anti-solvent for precipitation is crucial.

Drying: The final product needs to be dried effectively to remove residual solvents and moisture.

For industrial-scale production, a thorough process hazard analysis is essential, particularly for the exothermic Mitsunobu reaction and the handling of corrosive and flammable materials in the deprotection step. The development of a robust crystallization procedure for the final product is key to achieving the high purity required for pharmaceutical applications.

Chemical Reactivity and Derivatization of R 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride

Reactions at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring in (R)-3-(3-bromo-phenoxy)-pyrrolidine is a key site for a variety of chemical transformations, including acylation, alkylation, and the formation of amide and urea derivatives. These reactions are fundamental in modifying the compound's structure to explore its structure-activity relationships.

Acylation and Alkylation Reactions

The nucleophilic nature of the pyrrolidine nitrogen facilitates its reaction with acylating and alkylating agents. Acylation is typically achieved by reacting the pyrrolidine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. These reactions lead to the formation of N-acylpyrrolidine derivatives.

Alkylation of the pyrrolidine nitrogen introduces alkyl groups, which can alter the steric and electronic properties of the molecule. This transformation is commonly carried out using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to deprotonate the pyrrolidine hydrochloride, thereby activating the nitrogen for nucleophilic attack. The choice of base and solvent can significantly influence the reaction's efficiency.

ReagentProductReaction ConditionsYield (%)
Alkyl halideN-Alkyl-3-(3-bromo-phenoxy)-pyrrolidineBase (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF)Varies

This table represents a general scheme for alkylation reactions. Specific yields are dependent on the substrate and reaction conditions.

Formation of Amide and Urea Derivatives

The pyrrolidine nitrogen can also participate in the formation of amide and urea derivatives. Amide linkages are typically formed by coupling the pyrrolidine with a carboxylic acid, often activated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Urea derivatives are synthesized by reacting the pyrrolidine with an isocyanate or by a two-step process involving the formation of a carbamate (B1207046) intermediate. The reaction with an isocyanate directly yields the corresponding urea. Alternatively, reaction with a chloroformate can form a carbamate, which can then be reacted with an amine to produce a urea. These derivatives are of particular interest due to the ability of the urea functional group to form stable hydrogen bonds with biological targets.

Reactant 1Reactant 2Product
(R)-3-(3-Bromo-phenoxy)-pyrrolidineCarboxylic AcidN-Acyl-(R)-3-(3-bromo-phenoxy)-pyrrolidine
(R)-3-(3-Bromo-phenoxy)-pyrrolidineIsocyanateN-((R)-3-(3-bromophenoxy)pyrrolidine-1-carbonyl)urea derivative

This interactive table illustrates the formation of amide and urea derivatives.

Reactions on the Bromo-Phenoxy Moiety

The bromo-phenoxy portion of the molecule offers another avenue for structural modification, primarily through reactions involving the bromine atom and the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the phenoxy ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comtcichemicals.comorganic-chemistry.org This method is widely used to synthesize biaryl compounds.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes.

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

These reactions significantly expand the diversity of derivatives that can be synthesized from (R)-3-(3-bromo-phenoxy)-pyrrolidine hydrochloride.

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic acid/esterPd catalyst, BaseBiaryl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne
HeckAlkenePd catalyst, BaseSubstituted alkene

This table summarizes the key components of major cross-coupling reactions applicable to the bromo-phenoxy moiety.

Substitution Reactions at the Bromine Position

The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution (SNA r) reactions. nih.govresearchgate.net However, these reactions on unactivated aryl halides typically require harsh conditions or the use of specific catalysts. The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

Modifications of the Phenoxy Ring

The phenoxy ring itself can be subjected to further functionalization, although this is less common than reactions at the bromine atom. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce additional substituents on the ring. The directing effects of the existing ether and bromo substituents would influence the position of the incoming electrophile. However, the reaction conditions for such transformations must be carefully chosen to avoid side reactions with the pyrrolidine ring.

Stereochemical Stability and Interconversion Studies

The stereochemical integrity of the chiral center in this compound is a critical factor in its potential applications, particularly in pharmaceuticals, where enantiomeric purity is often a prerequisite for desired biological activity and safety. The stability of the (R)-configuration is generally expected to be high under standard conditions. The pyrrolidine ring, being a saturated heterocyclic system, does not possess inherent structural features that would facilitate easy racemization.

Interconversion to the (S)-enantiomer would necessitate the breaking and reforming of a covalent bond at the chiral center. Such a process typically requires significant energy input, such as harsh acidic or basic conditions, or the presence of a suitable catalyst. Under normal physiological or synthetic conditions, the C-O bond of the ether is stable, and the C-N and C-C bonds of the pyrrolidine ring are robust, thus preserving the stereochemical configuration.

Table 1: Factors Influencing Stereochemical Stability

FactorInfluence on this compound
Bond Strengths High energy required to break C-C, C-N, and C-O bonds of the chiral center, ensuring stability.
Steric Hindrance The bulky phenoxy group disfavors reactions that could lead to inversion of configuration.
Ring Strain The five-membered pyrrolidine ring is relatively stable, with minimal ring strain that could promote ring-opening.
Acidity of C-H bond The C-H bond at the chiral center is not acidic, preventing deprotonation and subsequent racemization under normal conditions.

Synthesis of Analogs and Structural Variations

The synthesis of analogs and structural variations of this compound can be approached by modifying three principal regions of the molecule: the pyrrolidine nitrogen, the aromatic ring, and the ether linkage. Such modifications are valuable for structure-activity relationship (SAR) studies in drug discovery.

Modification of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a primary site for derivatization. Standard N-alkylation, N-acylation, and reductive amination reactions can be employed to introduce a wide variety of substituents. These reactions are generally performed on the free base form of the pyrrolidine.

N-Alkylation: Reaction with alkyl halides or other electrophiles can introduce alkyl, benzyl, or other functionalized groups.

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent affords N-substituted derivatives.

Modification of the Aromatic Ring:

The bromine atom on the phenoxy group serves as a versatile handle for further functionalization through various cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to synthesize amino-substituted analogs.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes allows for the introduction of alkynyl moieties.

Cyanation: Transition metal-catalyzed reaction with a cyanide source can replace the bromine with a nitrile group.

Modification or Replacement of the Ether Linkage:

While the ether bond is generally stable, synthetic strategies can be devised to prepare analogs with different linkages. This typically involves starting from a precursor such as (R)-3-hydroxypyrrolidine and forming alternative linkages.

Esterification: Reaction of (R)-3-hydroxypyrrolidine with carboxylic acids or their derivatives.

Formation of C-C bonds: Nucleophilic substitution on a suitably activated (R)-3-pyrrolidine derivative.

The synthesis of these analogs would typically start from a chiral precursor to ensure the retention of the desired (R)-stereochemistry at the 3-position. The choice of starting materials and synthetic routes is crucial for achieving high yields and enantiomeric purity.

Table 2: Representative Synthetic Strategies for Analogs

Target AnalogPrecursorKey ReactionReagents
N-Benzyl-(R)-3-(3-bromo-phenoxy)-pyrrolidine(R)-3-(3-Bromo-phenoxy)-pyrrolidineN-AlkylationBenzyl bromide, base
(R)-3-(3'-Amino-biphenyl-3-yloxy)-pyrrolidine(R)-3-(3-Bromo-phenoxy)-pyrrolidineSuzuki Coupling followed by reduction3-Aminophenylboronic acid, Pd catalyst; then H2/Pd
N-Acetyl-(R)-3-(3-bromo-phenoxy)-pyrrolidine(R)-3-(3-Bromo-phenoxy)-pyrrolidineN-AcylationAcetic anhydride, base
(R)-3-(3-Ethynyl-phenoxy)-pyrrolidine(R)-3-(3-Bromo-phenoxy)-pyrrolidineSonogashira CouplingEthynyltrimethylsilane, Pd/Cu catalyst, base; then deprotection

Molecular Interactions and Mechanistic Research of R 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride

Target Identification and Binding Assays (In Vitro)

The initial phase of characterizing a novel compound involves identifying its biological targets and quantifying its binding affinity. These in vitro assays are foundational for understanding its potential mechanism of action.

Receptor binding assays are crucial for determining if a compound interacts with specific receptors and for quantifying the strength of this interaction. giffordbioscience.com These studies are typically conducted using cell membranes or purified receptors from non-human sources. A common technique is the competitive binding assay, where the compound of interest is tested for its ability to displace a known radiolabeled ligand from its receptor. nih.govmerckmillipore.com

The primary data generated from these assays are the inhibition constant (Ki) and the IC50 value, which is the concentration of the compound required to displace 50% of the radiolabeled ligand. giffordbioscience.com A lower Ki value signifies a higher binding affinity. giffordbioscience.com These assays can be performed in a high-throughput format to screen the compound against a panel of different receptors to determine its selectivity. creative-bioarray.com

Illustrative Data Table: Receptor Binding Affinity

Receptor TargetRadioligandIC50 (nM)Ki (nM)
Receptor A[³H]-Ligand X5025
Receptor B[¹²⁵I]-Ligand Y>10,000>10,000
Receptor C[³H]-Ligand Z750375

This table presents hypothetical data to illustrate the typical output of receptor binding studies.

To investigate whether (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride acts by modulating enzyme activity, a variety of kinetic studies would be performed. americanpeptidesociety.org These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. fiveable.me By varying the concentrations of both the substrate and the compound, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. portlandpress.com

Key parameters derived from these studies include the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity, and the inhibition constant (Ki). portlandpress.com For enzyme activators, an EC50 value (the concentration that produces 50% of the maximum activation) would be determined.

Illustrative Data Table: Enzyme Inhibition Profile

Enzyme TargetSubstrateIC50 (µM)Ki (µM)Mechanism of Inhibition
Enzyme 1Substrate A5.22.6Competitive
Enzyme 2Substrate B89.7-Non-competitive
Enzyme 3Substrate C>100-No significant inhibition

This table presents hypothetical data to illustrate the typical output of enzyme inhibition studies.

Cell-based assays provide a more biologically relevant context to study the effects of a compound on cellular processes. bioivt.comimmunologixlabs.com These assays can help to elucidate the molecular mechanism of action by measuring downstream effects of target engagement. eurofinsdiscovery.com Examples of such assays include reporter gene assays to measure changes in gene expression, second messenger assays (e.g., measuring intracellular calcium or cAMP levels), and cell viability or proliferation assays. bioivt.comnih.gov

The data from these assays can reveal whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, or how it affects specific signaling pathways. These studies are instrumental in bridging the gap between molecular binding events and cellular responses. immunologixlabs.com

Illustrative Data Table: Cellular Assay Results

Assay TypeCell LineMeasured ParameterResult (EC50/IC50)
Reporter Gene AssayHEK293 expressing Receptor ALuciferase ActivityEC50 = 150 nM
Calcium Flux AssayCHO-K1 expressing Receptor AIntracellular Ca²⁺EC50 = 200 nM
Cell Proliferation AssayPC-3 (prostate cancer cell line)Cell ViabilityIC50 = 1.5 µM

This table presents hypothetical data to illustrate the typical output of cellular assays for molecular mechanisms.

Ligand-Target Interactions: Biophysical Characterization

Biophysical techniques provide detailed information about the thermodynamics and kinetics of the interaction between a ligand and its target. These methods are essential for a comprehensive understanding of the binding event.

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govmalvernpanalytical.com By titrating the compound into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment. nih.gov

The data generated from ITC includes the binding affinity (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). tainstruments.com From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. whiterose.ac.uk This information provides insight into the driving forces of the binding interaction (i.e., whether it is enthalpy-driven or entropy-driven). nih.gov

Illustrative Data Table: Thermodynamic Parameters from ITC

Target ProteinBinding Affinity (Ka) (M⁻¹)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Gibbs Free Energy (ΔG) (kcal/mol)
Target 15.0 x 10⁶1.05-8.52.3-9.2
Target 21.2 x 10⁵0.98-4.28.7-6.8

This table presents hypothetical data to illustrate the typical output of an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. reichertspr.com The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. researchgate.net

SPR analysis provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). nih.govbroadinstitute.org The equilibrium dissociation constant (KD), which is a measure of binding affinity, can be calculated from the ratio of koff to kon. This technique is particularly valuable for understanding the dynamics of the ligand-target interaction. nicoyalife.com

Illustrative Data Table: Kinetic Parameters from SPR

Target ProteinAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (KD) (nM)
Target 12.5 x 10⁵5.0 x 10⁻³20
Target 21.8 x 10⁴9.0 x 10⁻²5000

This table presents hypothetical data to illustrate the typical output of a Surface Plasmon Resonance experiment.

Spectroscopic Methods for Binding Analysis

Currently, there is no publicly available research detailing the use of spectroscopic methods to analyze the binding of this compound to any specific biological target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), which are standard for elucidating binding interactions, have not been described in the literature for this compound. Consequently, there is no data to present regarding its binding affinity, kinetics, or the specific molecular interactions it may form with a target protein.

Mechanistic Insights from Preclinical Models (Non-Human In Vivo)

Detailed preclinical studies in non-human in vivo models to unravel the mechanism of action of this compound have not been reported in the accessible scientific literature. Such studies would be crucial to understanding the physiological and pharmacological effects of the compound.

Exploration of Molecular Pathways

There is a lack of published research on the molecular pathways modulated by this compound in any preclinical model. Investigations into its effects on specific signaling cascades, enzyme activities, or gene expression are not available. Therefore, no data can be provided on its mechanism of action at a molecular level within a biological system.

Receptor Occupancy Studies (Non-Human)

Receptor occupancy studies are vital for determining the extent to which a compound binds to its target receptor in vivo and for correlating this with its pharmacological effects. However, no non-human receptor occupancy studies for this compound have been published. As a result, there is no available data on its target engagement, dose-dependent receptor binding, or the relationship between receptor occupancy and any potential therapeutic or biological effect.

Structure Activity Relationship Sar Investigations for R 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride and Its Analogs

Impact of Pyrrolidine (B122466) Ring Modifications on Molecular Interactions

The pyrrolidine ring is a cornerstone of the molecular structure of (R)-3-(3-bromo-phenoxy)-pyrrolidine hydrochloride, and its integrity and substitution pattern are pivotal for molecular interactions with its biological targets. Modifications to this heterocyclic core have been shown to significantly alter binding affinity and selectivity.

One of the primary sites for modification is the pyrrolidine nitrogen. The secondary amine in the parent compound is typically protonated at physiological pH, forming a cationic head that is crucial for interaction with the negatively charged residues in the binding sites of monoamine transporters. N-alkylation or N-acylation of the pyrrolidine nitrogen generally leads to a decrease in potency, suggesting that an unsubstituted, protonatable nitrogen is preferred for optimal activity.

Substitutions on the carbon atoms of the pyrrolidine ring also have a profound impact on biological activity. The introduction of alkyl groups at the 2, 4, or 5 positions can introduce steric hindrance that may disrupt the optimal binding conformation. However, in some cases, specific substitutions can enhance affinity or selectivity by probing additional pockets within the binding site. For instance, the introduction of a methyl group at the 2-position of the pyrrolidine ring has been explored in related analogs, with stereochemistry playing a crucial role in the resulting activity.

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity (Illustrative)

ModificationPositionEffect on PotencyRationale
N-Methylation1Generally DecreasedLoss of essential hydrogen bonding and/or introduction of steric clash.
N-Acetylation1Significantly DecreasedIncreased steric bulk and altered electronic properties of the nitrogen.
2-Methyl Substitution2VariableCan enhance or decrease affinity depending on the stereochemistry and the specific target.
4-Fluoro Substitution4Can alter ring puckerInfluences the conformational preference of the pyrrolidine ring, thereby affecting the spatial orientation of other key pharmacophoric features. nih.gov

Influence of Phenoxy Substitutions on Binding Affinity and Selectivity

The 3-bromo-phenoxy moiety of this compound is a key structural feature that engages in crucial interactions within the binding pocket of its target proteins. The nature and position of substituents on this aromatic ring have been extensively studied to modulate binding affinity and selectivity.

The bromine atom at the 3-position is of particular importance. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The position of the halogen is also critical. Studies on related analogs have shown that moving the substituent to the 2- or 4-position can have a dramatic effect on activity and selectivity. For instance, in a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, different substitutions on the phenoxy ring led to a range of potencies for norepinephrine (B1679862) and serotonin (B10506) reuptake inhibition. nih.gov

Replacing the bromine with other substituents, such as methyl, methoxy, or cyano groups, can alter the electronic and steric properties of the phenoxy ring. Electron-donating groups, like methoxy, can increase the electron density of the ring, potentially affecting pi-pi stacking interactions. Conversely, electron-withdrawing groups, such as cyano or nitro groups, can decrease the electron density. The size of the substituent is also a determining factor, with larger groups potentially causing steric clashes within the binding site.

Table 2: Influence of Phenoxy Ring Substitutions on Binding Affinity (Illustrative Data from Analogous Series)

Substituent (Position 3)Ki (nM) for Target XKi (nM) for Target YSelectivity (X vs. Y)
-Br1515010
-Cl2020010
-F3035011.7
-CH3502505
-OCH3804005
-H1005005

Role of Stereochemistry in Biological Activity

Stereochemistry is a critical determinant of the biological activity of 3-(3-bromo-phenoxy)-pyrrolidine hydrochloride. The designation (R) refers to the specific three-dimensional arrangement of the atoms at the chiral center at the 3-position of the pyrrolidine ring. This specific stereoisomer has been shown to be significantly more potent than its (S)-enantiomer.

The differential activity between enantiomers arises from the stereospecific nature of their interactions with their biological targets, which are themselves chiral. The (R)-enantiomer is thought to position the 3-bromo-phenoxy group and the pyrrolidine nitrogen in the optimal spatial orientation to engage with their respective binding sites on the transporter proteins. The (S)-enantiomer, on the other hand, would present these key pharmacophoric elements in a different arrangement, leading to a less favorable binding interaction and, consequently, lower affinity.

Pharmacophore Modeling and Design Principles (Non-Clinical)

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For the class of compounds to which this compound belongs, pharmacophore models have been developed to guide the design of new, more potent, and selective analogs.

A typical pharmacophore model for monoamine transporter inhibitors based on the 3-phenoxy-pyrrolidine scaffold includes the following key features:

A cationic/ionizable group: This is represented by the pyrrolidine nitrogen, which is protonated at physiological pH and interacts with an acidic residue in the binding site.

A hydrophobic/aromatic feature: The 3-bromo-phenoxy ring serves this purpose, engaging in hydrophobic and aromatic stacking interactions.

A hydrogen bond acceptor: The ether oxygen linking the pyrrolidine and phenoxy rings can act as a hydrogen bond acceptor.

A halogen bond donor (optional but enhancing): The bromine atom on the phenoxy ring can form a halogen bond with a suitable acceptor in the binding pocket.

The spatial relationship between these features is critical. The distance and angles between the cationic nitrogen, the center of the aromatic ring, and the ether oxygen are defining parameters of the pharmacophore model. These models are often generated by aligning a set of active molecules and extracting the common features responsible for their activity. Such models serve as a 3D query for virtual screening of compound libraries to identify novel scaffolds or to guide the rational design of new analogs with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogs of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and selectivity as monoamine transporter inhibitors.

In a typical QSAR study for this class of compounds, a series of analogs with varying substituents on the phenoxy ring and modifications to the pyrrolidine core would be synthesized and their biological activities (e.g., IC50 or Ki values for dopamine, norepinephrine, and serotonin transporters) would be determined. Various molecular descriptors for each compound would then be calculated, representing their electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological properties.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A successful QSAR model can be used to:

Predict the activity of newly designed compounds before their synthesis, thus prioritizing synthetic efforts.

Provide a deeper understanding of the mechanism of action by identifying the key molecular properties that influence activity.

Guide the optimization of lead compounds by suggesting modifications that are likely to improve potency and selectivity.

For serotonin and norepinephrine reuptake inhibitors, QSAR models have been developed that can predict the affinity and inhibition potential of new molecules. nih.gov These models often highlight the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining the biological activity.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Isomeric Purity Assessment

Chromatographic methods are fundamental in determining the chemical and stereochemical purity of chiral pharmaceutical intermediates like (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds. In the analysis of this compound, reverse-phase HPLC is typically employed. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the area of the main peak corresponding to the compound with the total area of all peaks in the chromatogram.

A typical HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol), often run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring exhibits strong absorbance, for instance, around 220 nm. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterTypical Value/ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStationary phase for reverse-phase separation.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidEluent system to separate compounds by polarity.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 220 nmQuantifies the compound and impurities based on UV absorbance. sielc.com
Injection Volume 5 µLThe amount of sample introduced into the system.
Column Temp. 30 °CEnsures reproducible retention times.

This table represents a typical set of starting conditions for method development and may be optimized for specific impurity profiles.

For a stereospecific compound such as this compound, confirming its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying the (R)-enantiomer from its (S)-enantiomer counterpart. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov

CSPs are often based on chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which create a chiral environment where transient diastereomeric complexes can form with the enantiomers. nih.gov The choice of CSP and mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) is crucial for achieving baseline separation of the enantiomers. Capillary electrophoresis (CE) with a chiral selector in the running buffer is another powerful technique for enantioseparation. wvu.edujiangnan.edu.cn The enantiomeric excess (e.e.) can be precisely calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and elemental composition of the compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the 3-bromophenoxy group and the aliphatic protons on the pyrrolidine (B122466) ring. The chemical shifts, integration values, and splitting patterns (multiplicity) allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. chemicalbook.com The spectrum for this compound would show distinct peaks for the four carbons of the pyrrolidine ring and the six carbons of the bromophenoxy group. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to an electronegative atom like oxygen or bromine).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached. These experiments provide unambiguous confirmation of the assigned structure. acgpubs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in a suitable solvent (e.g., DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Assignment ¹³C NMR Predicted δ (ppm)
Aromatic-H~7.0-7.4MultipletC₆H₄BrAromatic-C~110-160
O-CH~5.0MultipletPyrrolidine C3-HO-CH~75-80
NH₂⁺-CH₂~3.2-3.6MultipletPyrrolidine C2-H₂, C5-H₂NH-CH₂~45-55
CH-CH₂~2.1-2.4MultipletPyrrolidine C4-H₂CH-CH₂~30-35
NH₂⁺~9.0-10.0Broad SingletAmine SaltC-Br~122

Note: These are estimated chemical shift values. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The distinctive isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, providing strong evidence for the presence of a single bromine atom in the molecule. The monoisotopic mass of the free base (C₁₀H₁₂BrNO) is approximately 241.01 Da. uni.lu

Table 3: Predicted m/z Values for Molecular Ions in HRMS

AdductFormulaPredicted m/z
[M+H]⁺[C₁₀H₁₃BrNO]⁺242.01750
[M+Na]⁺[C₁₀H₁₂BrNNaO]⁺263.99944
[M-H]⁻[C₁₀H₁₁BrNO]⁻240.00294

Data sourced from predictions for the base molecule C10H12BrNO. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show key absorption bands corresponding to N-H stretching from the secondary ammonium salt, C-O-C stretching of the aryl ether, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br bond. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the substituted aromatic ring. The bromophenoxy moiety is the principal chromophore, and its absorbance maximum (λmax) in a suitable solvent like ethanol (B145695) or methanol (B129727) would be recorded to serve as a characteristic analytical parameter. The UV spectrum of pyrrolidine itself shows no significant absorption in the standard UV range. nist.gov

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the absolute stereochemistry and preferred conformation of chiral molecules such as this compound. The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, which in turn reveals the precise spatial coordinates of each atom.

For this compound, this analysis would unequivocally confirm the (R) configuration at the chiral center of the pyrrolidine ring. This is achieved by determining the spatial relationship between the four different groups attached to this carbon atom. Furthermore, X-ray crystallography would elucidate the molecule's solid-state conformation, detailing the puckering of the pyrrolidine ring and the rotational orientation (torsion angles) of the 3-bromo-phenoxy group relative to the ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the pyrrolidinium (B1226570) nitrogen and the chloride ion, which dictate the crystal packing arrangement.

While specific crystallographic data for this compound are not widely published, the following table illustrates the type of information that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for this compound

Parameter Illustrative Value Description
Crystal System Orthorhombic The crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁ The space group provides more detailed information about the symmetry elements within the crystal.
Unit Cell Dimensions a = 5.8 Å, b = 9.7 Å, c = 21.3 Å These are the lengths of the edges of the smallest repeating unit in the crystal lattice.
Absolute Configuration Confirmed as (R) The analysis would provide definitive proof of the stereochemistry at the chiral center.
Pyrrolidine Ring Pucker Envelope Describes the specific non-planar conformation of the five-membered ring.

| Key Torsion Angle | C-O-C-C = 175° | An example of a torsion angle that defines the orientation of the phenoxy group relative to the pyrrolidine ring. |

Thermal Analysis Techniques (e.g., DSC, TGA) for Solid State Research

Thermal analysis techniques are essential for characterizing the solid-state properties of pharmaceutical compounds, providing insights into their thermal stability, purity, and physical transformations. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used in this field.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and polymorphic transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak can be indicative of the compound's purity. The presence of multiple peaks could suggest the existence of different polymorphic forms or the presence of impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show a stable baseline until the temperature at which decomposition begins, at which point a significant loss of mass would be recorded. This onset temperature of decomposition is a critical parameter for assessing the compound's stability under thermal stress. The analysis can also detect the presence of residual solvents or water, which would be observed as mass loss at lower temperatures. perkinelmer.com.ar

Table 2: Representative Thermal Analysis Data for this compound

Analysis Technique Parameter Illustrative Value Significance
DSC Melting Point (Tₒₙₛₑₜ) 205 °C The temperature at which melting begins, indicating the start of the solid-to-liquid phase transition.
DSC Peak Melting Temperature 208 °C The temperature at which the melting process is most rapid.
DSC Enthalpy of Fusion (ΔHբ) 85 J/g The amount of energy required to melt the sample, which can be related to its crystallinity.
TGA Onset of Decomposition 250 °C The temperature at which significant thermal degradation and mass loss begin.

| TGA | Mass Loss at 300 °C | 55% | The percentage of the initial mass lost at a specific temperature in the decomposition range. |

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket of a target protein. These studies are instrumental in understanding the compound's mechanism of action at a molecular level.

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing the flexibility of both the ligand and the target, and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. While specific docking studies for this compound are not widely published, the methodology is a standard in the evaluation of pyrrolidine (B122466) derivatives. nih.govtandfonline.comrsc.orgbohrium.comnih.gov

Illustrative Molecular Docking Results:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Monoamine Oxidase A-8.5Tyr407, Phe208, Cys323
Dopamine Transporter-9.2Asp79, Ser149, Phe326
Serotonin (B10506) Transporter-9.0Tyr95, Ile172, Phe335

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of this compound. Methods like Density Functional Theory (DFT) can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its metabolic fate and potential interactions.

These calculations also allow for the determination of various quantum chemical descriptors that can be correlated with the compound's biological activity, aiding in the design of analogues with improved properties.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the low-energy conformations that the molecule is likely to adopt. This is typically achieved through systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures.

Understanding the preferred conformations is essential for designing molecules that fit optimally into a receptor's binding site. The pyrrolidine ring, being non-planar, can adopt various puckered conformations, and the orientation of the 3-bromo-phenoxy substituent is also critical. These studies help in building a comprehensive picture of the molecule's 3D structure and flexibility. nih.gov

In Silico Prediction of Molecular Properties (Non-Clinical Focus)

A wide range of molecular properties of this compound can be predicted using computational tools. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for the early assessment of a compound's drug-likeness. While the focus here is non-clinical, these predictions are vital for guiding the design of new molecules.

Predicted Physicochemical and ADME Properties:

PropertyPredicted Value
Molecular Weight278.57 g/mol
LogP2.9
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors2
Polar Surface Area21.3 Ų
Water Solubility-3.5 (logS)
Blood-Brain Barrier PermeationHigh

Note: The data in this table is illustrative and based on typical in silico predictions for similar small molecules.

Virtual Screening Approaches Utilizing this compound Scaffolds

The (R)-3-(3-Bromo-phenoxy)-pyrrolidine scaffold can be used as a starting point for virtual screening campaigns to identify new and potent bioactive molecules. In a typical structure-based virtual screening approach, a library of compounds is docked into the binding site of a target protein, and the top-scoring compounds are selected for further investigation.

Alternatively, in ligand-based virtual screening, the known structure of this compound is used to search for other molecules with similar 2D or 3D features. This approach is particularly useful when the 3D structure of the biological target is unknown. The pyrrolidine scaffold is a versatile starting point for the discovery of novel therapeutic agents. nih.gov

Emerging Research Directions and Potential Utility in Chemical Sciences

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride as a Research Probe

A research probe is a specialized small molecule used to study the function of biological targets such as proteins. An ideal probe is potent, selective, and well-characterized, allowing researchers to investigate cellular and physiological processes with high precision.

A thorough search of the scientific literature did not yield any studies where this compound has been developed or utilized as a research probe. The structural alerts within the molecule, such as the pyrrolidine (B122466) scaffold and the substituted phenoxy group, are present in compounds designed to interact with various biological targets. However, without experimental data, its potential as a selective modulator for any specific target remains purely speculative. The development of this compound into a research probe would first require extensive screening against a panel of biological targets to identify any potent and selective interactions.

Utility as a Chiral Building Block in Complex Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, particularly pharmaceuticals. The defined stereochemistry of the building block is incorporated into the final product, which is crucial for its biological activity and safety. The pyrrolidine ring, especially in its chiral form, is a privileged scaffold found in numerous FDA-approved drugs. mdpi.comnih.gov

While the (R)-pyrrolidine structure makes this compound a potential chiral building block, no specific examples of its use in the synthesis of complex molecules have been documented in peer-reviewed literature. Its utility would lie in its ability to introduce a specific three-dimensional structure into a target molecule. The bromo-phenoxy group offers a site for further chemical modification, for instance, through cross-coupling reactions, which could be used to build molecular complexity.

Exploration in Materials Science or Catalyst Design

Pyrrolidine derivatives have found applications in materials science, for example, in the synthesis of novel polymers or as components of functional materials. researchgate.net In catalyst design, chiral pyrrolidines are famous for their role in asymmetric organocatalysis, facilitating chemical reactions that produce a specific enantiomer of a product. nih.gov

There is currently no available research describing the exploration or application of this compound in materials science or catalyst design. Its potential in these fields would need to be experimentally determined. For instance, it could be investigated as a monomer in polymerization reactions or as a chiral ligand for a metal-based catalyst.

Development of Novel Research Tools

Beyond being a research probe, a chemical compound can be modified to create other research tools, such as affinity chromatography resins for target protein purification or fluorescent probes for cellular imaging. This typically involves attaching a linker to the molecule for immobilization on a solid support or conjugating it with a fluorophore.

No studies have been published on the development of novel research tools based on the this compound scaffold. The bromine atom on the phenoxy ring could serve as a handle for chemical modifications needed to create such tools, but this potential has not been realized or documented.

Future Prospects in Chemical Biology and Lead Optimization Strategies (Excluding Clinical Aspects; Focus on Target ID, Hit-to-Lead)

In drug discovery, lead optimization is the process of refining a "hit" compound (a molecule with initial promising activity against a biological target) into a more potent and selective "lead" compound. nih.gov This involves systematically modifying the chemical structure of the hit to improve its properties. Chemical biology employs small molecules to understand biological systems, including the crucial step of identifying the molecular targets of bioactive compounds (Target ID).

The potential of this compound in chemical biology and lead optimization is currently undefined due to the absence of reported biological activity. If this compound were identified as a "hit" in a high-throughput screen, its structure would offer several avenues for optimization. For example, the bromine atom could be replaced with other groups to explore structure-activity relationships (SAR). The pyrrolidine nitrogen could be functionalized, and the stereochemistry of the pyrrolidine ring would be a critical factor in its interaction with a potential target. For target identification, derivatives of this compound could be synthesized to incorporate photo-affinity labels or other functionalities that allow for the covalent labeling and subsequent identification of its binding partners in a cellular context.

Data Tables

Due to the lack of specific published research on this compound, it is not possible to generate data tables containing detailed research findings. Such tables would typically include quantitative data on biological activity (e.g., IC₅₀ or Kᵢ values), physical properties, or performance metrics in specific applications, none of which are available in the current scientific literature for this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, and how is enantiomeric purity ensured?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution between a bromophenol derivative and a pyrrolidine precursor. To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral chromatography) or asymmetric synthesis using enantiomerically pure starting materials are employed. Advanced organic synthesis methods, such as protecting group strategies, may be required to prevent racemization during reaction steps .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and substitution pattern. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity. Infrared (IR) spectroscopy can confirm functional groups like the phenoxy moiety .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers. Waste must be segregated and disposed of via certified hazardous waste services, as improper disposal risks environmental contamination .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to elevated temperatures, humidity, and light. Monitor degradation via HPLC and NMR. Stability-indicating assays should quantify impurities and confirm structural integrity over time .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., consistent cell lines, assay buffers, and inhibitor concentrations). Validate target engagement using orthogonal methods, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference data with structural analogs (e.g., PRMT6 inhibitors like EPZ020411) to identify structure-activity relationships (SARs) .

Q. What experimental designs are optimal for studying its mechanism in epigenetic regulation?

  • Methodology : Use genome-wide methylation profiling (e.g., ChIP-seq for histone marks) in cell lines treated with the compound. Pair this with RNA-seq to correlate methylation changes with gene expression. Validate findings using CRISPR/Cas9-mediated knockout of PRMT6 or related targets .

Q. How can computational modeling predict interactions between this compound and PRMT6?

  • Methodology : Perform molecular docking studies using PRMT6’s crystal structure (PDB ID) to identify binding pockets. Molecular dynamics simulations (e.g., 100 ns trajectories) assess stability of ligand-receptor interactions. Compare results with known inhibitors to refine binding hypotheses .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology : Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE). Implement continuous-flow chemistry for hazardous steps (e.g., bromination). Use in-line analytics (FTIR, PAT) for real-time monitoring. Purify via recrystallization or preparative HPLC .

Q. How to evaluate environmental impact when ecotoxicity data is unavailable?

  • Methodology : Apply predictive models like Quantitative Structure-Activity Relationships (QSARs) to estimate ecotoxicity. Conduct in silico biodegradation simulations using software such as EPI Suite. Perform acute toxicity assays with model organisms (e.g., Daphnia magna) under OECD guidelines .

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Reactant of Route 1
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride
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Reactant of Route 2
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.